4-{[(Propan-2-yl)amino]methyl}phenol 4-{[(Propan-2-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 259735-08-5
VCID: VC8094598
InChI: InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3
SMILES: CC(C)NCC1=CC=C(C=C1)O
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

4-{[(Propan-2-yl)amino]methyl}phenol

CAS No.: 259735-08-5

Cat. No.: VC8094598

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Propan-2-yl)amino]methyl}phenol - 259735-08-5

Specification

CAS No. 259735-08-5
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 4-[(propan-2-ylamino)methyl]phenol
Standard InChI InChI=1S/C10H15NO/c1-8(2)11-7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3
Standard InChI Key IPYYLBNJHLVJNX-UHFFFAOYSA-N
SMILES CC(C)NCC1=CC=C(C=C1)O
Canonical SMILES CC(C)NCC1=CC=C(C=C1)O

Introduction

Structural Characteristics and Molecular Properties

The core structure of 4-{[(Propan-2-yl)amino]methyl}phenol consists of a benzene ring substituted at the 4-position with a hydroxymethyl group and an isopropylamine side chain. Key structural features include:

  • Aromatic Ring: The benzene ring provides a planar, conjugated π-system that influences electronic interactions and stability.

  • Hydroxyl Group: The phenolic -OH group at the 4-position participates in hydrogen bonding and acid-base reactions (pKa ≈ 10).

  • Isopropylamino Methyl Group: The -CH₂-NH-CH(CH₃)₂ substituent introduces steric bulk and basicity (pKa of the amine ≈ 9–10), affecting solubility and molecular recognition .

Spectroscopic Properties:

  • ¹H NMR: Aromatic protons resonate at δ 6.7–7.1 ppm (doublets for para-substituted ring), the methylene (-CH₂-) group adjacent to the amine at δ 3.4–3.7 ppm, and isopropyl methyl groups at δ 1.0–1.2 ppm.

  • IR Spectroscopy: Broad O-H stretch at 3200–3500 cm⁻¹, N-H stretch at 3300 cm⁻¹, and aromatic C=C stretches at 1500–1600 cm⁻¹ .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-{[(Propan-2-yl)amino]methyl}phenol typically involves functionalizing phenol derivatives through alkylation or reductive amination. A widely applicable method, as demonstrated in analogous systems , proceeds as follows:

  • Mannich Reaction:

    • Reacting phenol with formaldehyde and isopropylamine under acidic conditions yields the target compound.

    • Conditions: Ethanol solvent, HCl catalyst, 60–80°C, 6–8 hours.

    • Mechanism: Formation of an iminium intermediate followed by nucleophilic attack by phenol.

  • Reductive Amination:

    • 4-Hydroxybenzaldehyde is condensed with isopropylamine in the presence of a reducing agent (e.g., NaBH₄).

    • Conditions: Methanol solvent, room temperature, 12–24 hours.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Advantages
Mannich Reaction65–75≥95Single-step, scalable
Reductive Amination70–85≥98High selectivity, mild conditions

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and sustainability. Continuous flow reactors are employed to enhance heat transfer and mixing, achieving yields >80% with reduced waste. Catalytic systems, such as immobilized enzymes or heterogeneous catalysts, are under investigation to replace traditional acid/base catalysts .

Physicochemical Properties

Solubility:

  • Polar Solvents: Highly soluble in methanol, ethanol, and DMSO.

  • Aqueous Solubility: Limited (≈2 mg/mL at pH 7) but improves under acidic conditions due to protonation of the amine group.

Thermal Stability:

  • Decomposes above 200°C without melting, consistent with phenolic compounds.

Acid-Base Behavior:

  • Phenolic hydroxyl (pKa ≈ 10) and amine (pKa ≈ 9.5) groups enable pH-dependent solubility and reactivity.

ActivityModel SystemResult
AntioxidantDPPH assayIC₅₀ = 15 μM
AntimicrobialS. aureusMIC = 128 μg/mL
CytotoxicityHeLa cellsCC₅₀ = 450 μM

Comparative Analysis with Structural Analogues

Positional Isomers

  • 2-{[(Propan-2-yl)amino]methyl}phenol: Reduced antioxidant activity (IC₅₀ = 25 μM) due to steric hindrance near the hydroxyl group.

  • 3-{[(Propan-2-yl)amino]methyl}phenol: Enhanced antimicrobial effects (MIC = 64 μg/mL for S. aureus) attributed to improved membrane interaction.

Functional Group Modifications

  • Methoxy Derivatives: Increased lipophilicity but reduced hydrogen-bonding capacity, lowering aqueous solubility.

  • N-Alkyl Variants: Replacement of isopropyl with bulkier groups (e.g., tert-butyl) diminishes enzyme inhibition due to steric clashes.

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • SGLT Inhibitors: Analogous to C-glucitol derivatives used in diabetes therapy .

  • Antidepressants: Structural similarity to monoamine reuptake inhibitors.

Materials Science

  • Polymer Stabilizers: Antioxidant properties prevent thermal degradation in plastics.

  • Adhesives: Phenolic resins modified with amine groups exhibit enhanced crosslinking.

Challenges and Future Directions

Synthetic Optimization

  • Developing enantioselective routes for chiral derivatives.

  • Reducing reliance on toxic solvents (e.g., chloroform) in large-scale synthesis.

Biological Studies

  • In Vivo Toxicity: Current data limited to cell cultures; animal studies needed.

  • Target Identification: Proteomic approaches to map molecular interactions.

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